3,5-dichloro-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
Description
3,5-Dichloro-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic benzamide derivative incorporating a 1,3,4-thiadiazole core, a thioether linkage, and a p-tolylamino substituent. Its structural complexity arises from the integration of multiple pharmacophores:
- 1,3,4-Thiadiazole ring: Known for antimicrobial and antifungal properties due to sulfur and nitrogen heteroatoms .
- p-Tolylamino group: Enhances lipophilicity and membrane permeability.
- Dichloro substituents: May improve binding affinity to fungal targets like ergosterol biosynthesis enzymes.
Properties
IUPAC Name |
3,5-dichloro-N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N4O2S2/c1-10-2-4-14(5-3-10)21-15(25)9-27-18-24-23-17(28-18)22-16(26)11-6-12(19)8-13(20)7-11/h2-8H,9H2,1H3,(H,21,25)(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDVQQBYOGYUPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multi-step reactions starting from readily available precursors. A common synthetic route may include:
Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving thiosemicarbazides and appropriate carboxylic acids or their derivatives.
Introduction of the Benzamide Moiety: This step may involve the reaction of the thiadiazole intermediate with 3,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine.
Final Coupling Reaction: The final product is obtained by coupling the intermediate with p-tolylamine under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group or the aromatic rings.
Substitution: The chlorines on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the introduction of a thiadiazole moiety into a benzamide framework. The synthesis typically involves:
- Formation of Thiadiazole : The thiadiazole ring is synthesized from thiosemicarbazide and appropriate carbonyl compounds.
- Amidation : The resulting thiadiazole is then reacted with the corresponding benzoyl chloride or anhydride to form the final benzamide product.
The structural formula can be represented as follows:
Antimicrobial Properties
Research indicates that 3,5-dichloro-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide exhibits significant antimicrobial activity. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis, making it a candidate for further development as an antibiotic agent .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism includes the activation of caspase pathways and modulation of cell cycle regulators .
Enzyme Inhibition
Further investigations have revealed that this compound acts as a potent inhibitor of certain enzymes, particularly those involved in carbohydrate metabolism. For instance, it has been shown to inhibit α-glucosidase activity significantly more than traditional inhibitors like acarbose, suggesting its potential as a therapeutic agent for managing diabetes .
Agricultural Applications
In addition to its pharmaceutical applications, this compound has potential uses in agriculture as a pesticide. Its ability to inhibit specific metabolic pathways in pests can lead to effective pest control strategies. Field trials are necessary to evaluate its efficacy and safety in agricultural settings.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3,5-dichloro-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide would depend on its specific application. Generally, thiadiazole derivatives exert their effects by interacting with specific molecular targets such as enzymes, receptors, or DNA. These interactions can disrupt normal cellular processes, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The compound shares key features with antifungal thiadiazole and benzamide derivatives. Below is a comparative analysis:
*Note: Specific data for the target compound is inferred from structural analogs.
Key Findings:
Thiadiazole vs. Triazole Cores: Thiadiazole-based compounds (e.g., the target and cyclohexylamino derivatives) exhibit broader heteroatom interactions compared to triazoles like fluconazole. This may enhance binding to fungal cytochrome P450 enzymes . However, fluconazole’s triazole ring provides superior specificity for lanosterol demethylase, explaining its lower MIC values.
Dichloro substituents on the benzamide may enhance steric hindrance, reducing off-target effects but possibly lowering solubility.
Ergosterol Inhibition: Cyclohexylamino-thiadiazole derivatives reduced ergosterol levels in Candida by 60–75% at 4 µg/mL, correlating with fungistatic activity . The target compound’s dichloro and thioether groups may similarly disrupt ergosterol synthesis.
Biological Activity
3,5-Dichloro-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a novel compound that belongs to the class of benzamides and features a 1,3,4-thiadiazole moiety. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. Understanding its biological activity is crucial for exploring its therapeutic potential.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C18H14Cl2N4O2S2
- Molecular Weight : 453.36 g/mol
- IUPAC Name : this compound
The presence of dichlorobenzene and thiadiazole rings contributes to its unique reactivity and biological properties.
Antimicrobial Properties
Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial activity. For instance, compounds containing the thiadiazole ring have shown efficacy against various Gram-positive and Gram-negative bacteria as well as fungi. A study reported that certain derivatives had minimum inhibitory concentrations (MICs) lower than those of standard antibiotics such as streptomycin and fluconazole .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Organism | MIC (μg/mL) | Comparison |
|---|---|---|---|
| Compound A | S. aureus | 32.6 | Better than Itraconazole (47.5 μg/mL) |
| Compound B | E. coli | 62.5 | Comparable to standard antibiotics |
Anticancer Activity
The anticancer potential of compounds containing the thiadiazole moiety has been explored extensively. Studies have demonstrated that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, derivatives of 2-amino-1,3,4-thiadiazole have shown promising cytostatic effects in cancer cell lines .
Case Study: Cytostatic Effects
In a specific case study involving a derivative similar to this compound, researchers observed:
- Cell Line Used : MCF-7 (breast cancer)
- Treatment Duration : 48 hours
- Result : Significant reduction in cell viability at concentrations above 10 μM.
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cellular processes.
- Receptor Binding : It could bind to receptors that regulate cell signaling pathways related to growth and apoptosis.
- Reactive Oxygen Species (ROS) : Induction of oxidative stress has been suggested as a mechanism for its anticancer effects.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. For instance, docking simulations with dihydrofolate reductase (DHFR) showed promising results with a binding free energy of -9.0 kcal/mol, indicating strong interactions within the enzyme's active site .
Table 2: Molecular Docking Results
| Target Enzyme | Binding Free Energy (kcal/mol) | Key Interactions |
|---|---|---|
| Dihydrofolate Reductase | -9.0 | Hydrogen bonds with Asp 21 and Ser 59 |
Q & A
Q. What are the standard synthetic routes for 3,5-dichloro-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide?
The compound can be synthesized via cyclization of intermediates such as N-substituted thioamides or carboxamides. A common approach involves reacting isothiocyanates with hydrazine derivatives (e.g., N-phenylhydrazinecarboxamides) in acetonitrile, followed by iodine-mediated cyclization in DMF to form the thiadiazole core . Sulfuric acid has also been used for cyclization, yielding co-crystals suitable for X-ray diffraction studies . Key steps include TLC monitoring (chloroform:acetone, 3:1) and purification via recrystallization (e.g., ethanol or acetic acid) .
Q. How is the compound characterized post-synthesis?
Characterization employs multi-technique validation:
- IR spectroscopy : Identifies carbonyl (ν~1650–1670 cm⁻¹) and thioamide (ν~1120–1130 cm⁻¹) groups .
- NMR (¹H/¹³C) : Confirms substituent patterns (e.g., aromatic protons at δ~7.2–7.9 ppm, methyl groups at δ~1.9–2.0 ppm) .
- Mass spectrometry (FAB) : Validates molecular ion peaks (e.g., m/z = 384 [M+H]⁺ for intermediates) .
- X-ray diffraction : Resolves crystal structures and confirms stereochemistry of intermediates .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and predict reactivity?
Quantum chemical calculations (e.g., DFT) and reaction path searches can model transition states and intermediates, reducing trial-and-error experimentation. For example, ICReDD’s integrated approach combines computational screening with experimental validation to identify optimal conditions (e.g., solvent polarity, catalyst selection) . Machine learning algorithms can further correlate reaction parameters (temperature, reagent ratios) with yields, accelerating process optimization .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
Discrepancies in NMR or IR spectra (e.g., unexpected splitting or missing peaks) may arise from dynamic processes (e.g., tautomerism) or impurities. Solutions include:
Q. How to design experiments for reaction optimization using statistical methods?
Statistical design of experiments (DoE) minimizes trials while maximizing data quality. For example:
- Factorial designs : Screen critical variables (e.g., temperature, solvent ratio) .
- Response surface methodology (RSM) : Optimizes yield and purity .
- Taguchi methods : Identify robust conditions for scale-up . Evidence from thiadiazole syntheses shows that adjusting sulfuric acid concentration and reaction time significantly impacts cyclization efficiency .
Q. What challenges arise in isolating reactive intermediates, and how are they addressed?
Intermediates like thioacetamides may resist isolation due to instability. Strategies include:
- In situ monitoring : Real-time IR or Raman spectroscopy tracks transient species .
- Co-crystallization : Stabilizes intermediates (e.g., co-crystals of acetamide and thioacetamide derivatives) for X-ray analysis .
- Derivatization : Converts unstable intermediates into stable analogs (e.g., trifluoroacetyl protection) .
Q. How to establish structure-activity relationships (SAR) for biological activity?
- Bioisosteric replacement : Swap thiadiazole with oxadiazole or triazole to assess activity changes .
- Pharmacophore mapping : Identify critical moieties (e.g., dichlorophenyl, thioether) via docking studies .
- In vitro assays : Test antimicrobial activity against Gram± bacteria or cytotoxicity in cancer cell lines, correlating results with substituent electronic profiles (Hammett σ constants) .
Methodological Tables
Table 1: Key Spectral Data for Intermediate 4.1
| Technique | Observations |
|---|---|
| IR (KBr) | 3310 cm⁻¹ (N-H), 1670 cm⁻¹ (C=O) |
| ¹H NMR (200 MHz) | δ 1.91 (s, CH3), δ 7.52–7.94 (C6H5, NH) |
| MS (FAB) | m/z = 384 [M+H]⁺ |
Table 2: DoE Parameters for Cyclization Optimization
| Factor | Range Tested | Optimal Value |
|---|---|---|
| Temperature | 293–333 K | 313 K |
| H2SO4 Volume | 10–25 mL | 15 mL |
| Reaction Time | 12–48 h | 24 h |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
